molecular formula C24H17F2N3 B2414580 8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-20-0

8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2414580
CAS RN: 902278-20-0
M. Wt: 385.418
InChI Key: NWQMRXUSADGWOV-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline” are not detailed in the sources I found.

Scientific Research Applications

Antimycobacterial Activity

Quinoline derivatives have shown significant promise in antimycobacterial activity, especially against Mycobacterium tuberculosis. A study by Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues that exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, certain analogues demonstrated high activity with minimal inhibitory concentrations (MIC) as low as 3.13 μg/mL, indicating their potential as antitubercular agents (Kantevari et al., 2011).

Fluorescence and Photophysical Applications

The photophysical properties of fluorine-substituted quinoline derivatives are of significant interest for their potential applications in fluorescent dyes and organic light-emitting diodes (OLEDs). Research by Szlachcic and Uchacz (2018) explored the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms resulted in modifications to fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. This study highlights the potential of these derivatives in developing high-performance fluorescent materials and OLEDs (Szlachcic & Uchacz, 2018).

Antiproliferative Activity and DNA/RNA-binding Properties

Quinoline derivatives have also been investigated for their antiproliferative activity and ability to bind DNA/RNA, which is crucial for the development of anticancer drugs. A study conducted by Meščić Macan et al. (2019) synthesized benzimidazo[1,2-a]quinoline derivatives with promising cytostatic effects on colon cancer cells. This research demonstrated the potential of these compounds as anticancer agents, with specific derivatives showing significant cytotoxic effects in the submicromolar range (Meščić Macan et al., 2019).

Synthesis and Chemical Transformations

The synthesis and transformation of quinoline derivatives are crucial for exploring their potential applications further. Research by Aleksanyan and Hambardzumyan (2013) focused on synthesizing new quinoline derivatives through reactions with aminobenzoic acids and ethyl 4-aminobenzoate, yielding compounds with potential antioxidant and radioprotector properties. This study underscores the importance of synthetic strategies in developing new compounds with desirable biological activities (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

The mechanism of action of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The specific mechanism of action for “8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline” is not available in the sources I found.

properties

IUPAC Name

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-15-5-7-17(8-6-15)23-21-14-29(13-16-3-2-4-18(25)11-16)22-10-9-19(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQMRXUSADGWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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